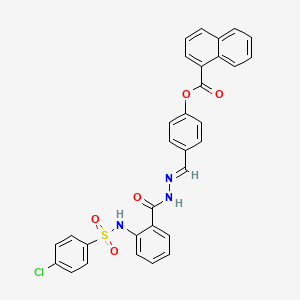![molecular formula C11H21ClN2O3 B12048133 (2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B12048133.png)
(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carboxylic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carboxylic acid;hydrochloride is a complex organic compound with significant applications in various fields of science. This compound is characterized by its unique structure, which includes a pyrrolidine ring and an amino acid moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carboxylic acid;hydrochloride typically involves multiple steps, including the formation of the pyrrolidine ring and the incorporation of the amino acid moiety. Common synthetic routes include:
Formation of Pyrrolidine Ring: This step often involves the cyclization of appropriate precursors under controlled conditions.
Incorporation of Amino Acid Moiety: This can be achieved through peptide coupling reactions, where the amino acid is coupled to the pyrrolidine ring using reagents like carbodiimides.
Hydrochloride Salt Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under controlled conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carboxylic acid;hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of (2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Eigenschaften
Molekularformel |
C11H21ClN2O3 |
|---|---|
Molekulargewicht |
264.75 g/mol |
IUPAC-Name |
(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H20N2O3.ClH/c1-3-7(2)9(12)10(14)13-6-4-5-8(13)11(15)16;/h7-9H,3-6,12H2,1-2H3,(H,15,16);1H/t7-,8-,9-;/m0./s1 |
InChI-Schlüssel |
JBVLOANZKQFDPM-YWUTZLAHSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N.Cl |
Kanonische SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4'-Hydroxy[1,1'-biphenyl]-4-yl 2-[perfluoro-4-morpholinylmethyl]-perfluoropropanoate](/img/structure/B12048054.png)


![2-Chloro-4-(2,4-difluoro-phenyl)-6,7-dihydro-5H-[1]pyrindine](/img/structure/B12048069.png)

![4-[(4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-YL)azo]benzoic acid](/img/structure/B12048075.png)
![1-(4-chlorobenzyl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12048082.png)
![N-[(2-chlorophenyl)methyl]-2-phenoxyacetamide](/img/structure/B12048088.png)
![2-methoxyethyl (2E)-5-(4-ethoxyphenyl)-2-(4-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12048096.png)

![9-Bromo-2-(4-bromophenyl)-5-(2-chlorophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B12048103.png)

![(5Z)-5-{[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12048114.png)
![1-(2-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl)methanamine](/img/structure/B12048117.png)
